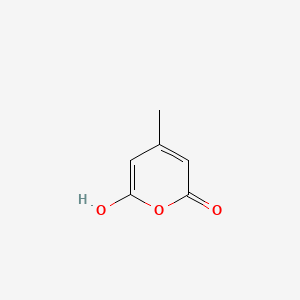

6-Hydroxy-4-methyl-2H-pyran-2-one

Description

Historical Trajectories and Key Discoveries in Pyrone Chemistry

Pyrones are six-membered heterocyclic compounds containing one oxygen atom and a carbonyl group. wikipedia.org They exist as two primary isomers: 2-pyrone (or α-pyrone) and 4-pyrone (or γ-pyrone), distinguished by the position of the carbonyl group relative to the ring's oxygen atom. wikipedia.orgwikipedia.org The history of pyrone chemistry is deeply intertwined with the study of natural products, as these scaffolds are widespread in nature. beilstein-journals.orgnih.gov

Early research focused on the isolation and structural elucidation of pyrones from various natural sources, including plants, fungi, and microorganisms. iosrjournals.org For instance, the 2-pyrone structure is a fundamental component of the coumarin (B35378) ring system found in many plants, while 4-pyrone is the central core of compounds like kojic acid and maltol, which are derived from fungal and plant sources, respectively. wikipedia.orgwikipedia.org The parent 2-pyrone was first synthesized through the decarboxylation of coumalic acid. wikipedia.org

The development of synthetic methodologies has been a crucial aspect of pyrone chemistry's history. iosrjournals.orgresearchgate.net Over the years, numerous methods have been established for the construction of the pyrone ring, ranging from classic condensation reactions to modern catalytic techniques. researchgate.net These advancements have not only allowed for the total synthesis of complex natural products containing a pyrone core but have also facilitated the creation of novel pyrone derivatives for various research applications. nih.govacs.org

Structural Significance of the Pyrone Core in Natural and Synthetic Compounds

The pyrone core is a privileged structure in the realm of biologically active compounds. nih.govresearchgate.net Its presence in a vast number of natural products is a testament to its evolutionary selection for specific biological functions. beilstein-journals.org The structural diversity of naturally occurring pyrones is remarkable, with various substituents on the pyrone ring leading to a wide array of biological activities. researchgate.net

Table 1: Examples of Natural Product Classes Containing a Pyrone Core

| Natural Product Class | Pyrone Type | Common Source |

| Coumarins | 2-Pyrone | Plants |

| Bufanolides | 2-Pyrone | Animals, Plants |

| Kavalactones | 2-Pyrone | Plants (Kava) |

| Flavones | 4-Pyrone | Plants |

| Maltol | 4-Pyrone | Plants |

| Kojic Acid | 4-Pyrone | Fungi |

The significance of the pyrone core also extends to synthetic chemistry, where it serves as a versatile building block. researchgate.netchemeurope.com The conjugated diene system within the 2-pyrone structure, for example, allows it to participate in various cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgchemeurope.com This reactivity has been exploited to construct complex molecular architectures, including aromatic compounds, through a process that involves the release of carbon dioxide. chemeurope.com

The electrophilic nature of the carbon atoms at positions 2, 4, and 6 of the pyrone ring makes them susceptible to nucleophilic attack, enabling a variety of chemical transformations and functionalizations. researchgate.net This reactivity has been harnessed by chemists to modify the pyrone scaffold and synthesize a diverse range of heterocyclic compounds. nih.gov

Broad Research Themes and Scholarly Contributions related to 6-Hydroxy-4-methyl-2H-pyran-2-one

Research specifically on this compound, often studied as its tautomer 4-hydroxy-6-methyl-2-pyrone (B586867), has been multifaceted. A significant area of investigation revolves around its utility as a starting material in organic synthesis. researchgate.net Its structure, featuring a reactive 1,3-dicarbonyl-like system, makes it a valuable precursor for the synthesis of a wide variety of more complex molecules and heterocyclic systems. researchgate.netmdpi.com

Multicomponent reactions involving this compound have been a particularly fruitful area of research. researchgate.nettandfonline.com These reactions, where multiple starting materials react in a single step to form a complex product, offer an efficient and atom-economical approach to generating molecular diversity. mdpi.com For instance, it has been used in one-pot syntheses to create substituted pyran, pyrazole, and thiazole (B1198619) derivatives. tandfonline.comtandfonline.com

Another key research theme is the exploration of the biological activities of compounds derived from this compound. While this article does not detail specific therapeutic applications, it is noteworthy that derivatives of this compound have been investigated for their potential biological properties.

The synthesis of this compound itself and its derivatives is also a subject of ongoing research. Studies have explored various synthetic routes, including environmentally friendly methods that utilize ultrasound irradiation to promote the reaction. nih.gov The investigation into its chemical reactions, such as its condensation with aldehydes and amines, continues to contribute to the broader understanding of pyrone chemistry. tandfonline.comnih.gov

Table 2: Selected Research Applications of this compound

| Research Area | Application | Reference |

| Organic Synthesis | Precursor for heterocyclic compounds | researchgate.nettandfonline.com |

| Multicomponent Reactions | Building block for complex molecules | mdpi.com |

| Green Chemistry | Ultrasound-mediated synthesis | nih.gov |

| Synthetic Methodology | Condensation reactions | tandfonline.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

67116-20-5 |

|---|---|

Molecular Formula |

C6H6O3 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

6-hydroxy-4-methylpyran-2-one |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)9-6(8)3-4/h2-3,7H,1H3 |

InChI Key |

SXMCIBLZPVNTGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC(=C1)O |

Origin of Product |

United States |

Occurrence, Isolation Methodologies, and Biosynthetic Pathways of 6 Hydroxy 4 Methyl 2h Pyran 2 One

Natural Occurrence and Ecological Distribution

Also widely known in scientific literature as 4-Hydroxy-6-methyl-2-pyrone (B586867) or Triacetic acid lactone (TAL), this compound is not a laboratory artifact but a product of natural biosynthetic pathways, found across different biological kingdoms.

Fungal and Microbial Elaboration of the Compound

Microorganisms, particularly fungi and actinomycetes, are primary producers of 6-Hydroxy-4-methyl-2H-pyran-2-one and its derivatives. The compound has been identified as a metabolite isolated from the fungus Hypoxylon investiens ncats.io. The ability to synthesize pyranone structures is widespread among microbes. For instance, studies on the marine-sourced fungus Penicillium restrictum, isolated from a blue mussel, revealed a remarkable diversity of pyran-2-one derivatives, indicating that environmental conditions and host interactions can stimulate their production nih.govird.fr. Similarly, research into the bacterium Streptomyces fungicidicus, an actinomycete isolated from soil, led to the identification of a new six-membered lactone ring compound, 6-(5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one, showcasing the structural variations built upon the core pyranone scaffold by this microbial class researchgate.net.

Table 1: Selected Microbial Sources of this compound and Related Derivatives

| Producing Organism | Compound / Derivative Identified | Source of Isolation |

| Hypoxylon investiens | 4-Hydroxy-6-methyl-2-pyrone (Triacetic acid lactone) | Fungus |

| Penicillium restrictum | Various pyran-2-one derivatives | Marine-sourced fungus from blue mussel (Mytilus edulis) nih.govird.fr |

| Streptomyces fungicidicus | 6-(5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one | Soil actinomycete researchgate.net |

Plant-Derived Sources and Secondary Metabolite Analysis

While direct isolation of this compound from plants is less commonly reported than from microbial sources, its presence and the occurrence of related structures in the plant kingdom are well-documented. It is recognized as a precursor to paragloboside, a compound that contributes to the insect and disease resistance of the plant Gerbera hybrida ncats.io. Furthermore, analysis of the leaves of Olinia usambarensis resulted in the isolation of Caffeoyloxy-5,6-dihydro-4-methyl-(2H)-pyran-2-one, a derivative of the target compound nih.gov. The isolation of other pyranones, such as Opuntiol from Opuntia dillenii, further illustrates that the pyran-2-one chemical scaffold is a recurring motif in plant secondary metabolism nih.govresearchgate.net.

Role in Chemical Ecology and Inter-Species Interactions

The production of this compound and its analogs is often linked to their functional roles in ecological interactions. In Gerbera hybrida, its role as a precursor to a resistance compound highlights its importance in plant defense mechanisms against pests and pathogens ncats.io. The antifungal properties of derivatives from Streptomyces fungicidicus against the plant pathogen Alternaria solani suggest a direct role in microbial antagonism and competition researchgate.net. Moreover, the induced production of pyran-2-ones by Penicillium restrictum when cultured in a medium containing mussel extract points to a sophisticated chemical cross-talk between the fungus and its host, where these metabolites may play a role in symbiosis or defense within their marine habitat nih.govird.fr.

Advanced Isolation and Purification Techniques from Complex Natural Matrices

Extracting and purifying this compound from natural sources requires multi-step procedures to separate it from a multitude of other metabolites.

Chromatographic Fractionation Strategies

Chromatography is the cornerstone for the isolation of pyranones. A common approach involves initial fractionation of a crude extract using column chromatography over a stationary phase like silica (B1680970) gel researchgate.netnih.gov. For instance, the isolation of a related pyranone from Streptomyces fungicidicus involved an initial clean-up using an XAD-16 macroporous resin column, followed by silica gel column chromatography researchgate.net.

For final purification to obtain a pure compound, High-Performance Liquid Chromatography (HPLC) is indispensable. Preparative HPLC is often the final step to separate closely related analogs researchgate.net. Analytical HPLC methods have also been developed for the detection and quantification of 4-hydroxy-6-methyl-2H-pyran-2-one, utilizing reverse-phase columns like a Newcrom R1 with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid sielc.com.

Table 2: Chromatographic Methods for Pyranone Isolation and Analysis

| Chromatographic Technique | Stationary Phase / Column | Purpose | Reference |

| Column Chromatography | XAD-16 Macroporous Resin | Initial extract clean-up | researchgate.net |

| Column Chromatography | Silica Gel | Fractionation of crude extract | researchgate.netnih.gov |

| Preparative HPLC | Not specified | Final purification of isolated fractions | researchgate.net |

| Analytical HPLC | Newcrom R1 | Analysis and quantification | sielc.com |

Solvent Extraction and Enrichment Protocols

The initial step in isolating this compound from a biological source is solvent extraction. A typical protocol begins with the exhaustive extraction of the biomass (e.g., fungal culture or plant material) with a polar solvent like methanol (B129727) nih.gov. The resulting crude extract is then concentrated and subjected to liquid-liquid partitioning. This process uses a series of immiscible solvents of varying polarities, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their differential solubility nih.gov. The pyranone, being a moderately polar compound, is typically enriched in fractions like ethyl acetate or chloroform, which are then carried forward for chromatographic purification.

Biosynthetic Routes and Enzymology of this compound

The formation of this compound, a member of the α-pyrone class of compounds, is a fascinating example of nature's chemical factories at work. Its biosynthesis is intricately linked to the polyketide pathway, a major route for the production of a vast array of natural products in fungi, bacteria, and plants. urfu.ru This process relies on a suite of specialized enzymes that meticulously construct the carbon skeleton and guide it toward the final pyrone structure.

The backbone of this compound is assembled by a large, multifunctional enzyme known as a polyketide synthase (PKS). beilstein-journals.org Fungal PKSs, particularly iterative Type I PKSs, are primarily responsible for synthesizing pyrone-containing compounds. nih.gov These megasynthases catalyze the sequential condensation of simple acyl-CoA units, most commonly an acetyl-CoA starter unit and multiple malonyl-CoA extender units, in a process that mirrors fatty acid synthesis. nih.govacs.org

The biosynthesis of this compound, often referred to as triacetic acid lactone (TAL), is a classic example of a PKS-derived product. wikigenes.orgnih.gov In the absence of reducing cofactors like NADPH, the PKS machinery can produce a triketide intermediate which then spontaneously cyclizes to form the pyrone ring. nih.govacs.orgnih.gov This has been observed in vitro with various PKS systems, where the lack of reduction steps leads to the off-loading of the polyketide chain as a pyrone. nih.gov For instance, when the reducing domains of certain highly reducing PKSs (HRPKSs) are inactive due to the absence of NADPH, the unreduced triketide is released and cyclizes to form 4-hydroxy-6-methyl-2H-pyran-2-one. acs.orgnih.gov

The table below summarizes key aspects of PKS systems involved in the biosynthesis of pyrone compounds, including the specific example of this compound (Triacetic Acid Lactone).

Table 1: Polyketide Synthase Systems in Pyrone Biosynthesis

| PKS Type | Producing Organism Type | Starter Unit | Extender Unit(s) | Key Product Example | Reference(s) |

|---|---|---|---|---|---|

| Iterative Type I PKS | Fungi | Acetyl-CoA | Malonyl-CoA | This compound (TAL) | nih.govwikigenes.org |

| Type III PKS | Bacteria, Plants | Acyl-CoAs | Malonyl-CoA | Triketide Pyrones | beilstein-journals.org |

| NRPS-NRPKS Hybrid | Fungi | Amino Acids | Malonyl-CoA | Amino acid-derived α-Pyrones | nih.gov |

The transformation of a linear polyketide chain into the stable α-pyrone ring of this compound is a multi-step enzymatic process involving precise catalytic control. The key domains within the PKS enzyme orchestrate this transformation.

The general mechanism proceeds as follows:

Chain Assembly : The process begins with the loading of a starter unit (acetyl-CoA) onto the ketosynthase (KS) domain. This is followed by repeated cycles of chain elongation where the malonyl-CoA:acyl carrier protein transacylase (MAT) domain loads malonyl-CoA onto the acyl carrier protein (ACP), and the KS domain catalyzes the decarboxylative Claisen condensation to extend the polyketide chain. nih.gov

Cyclization and Release : Once the triketide chain is formed, it must be released from the PKS. In the case of many pyrones, this release is achieved through lactonization (the formation of a cyclic ester). beilstein-journals.orgnih.gov The thioesterase (TE) domain, located at the C-terminus of many PKSs, is often responsible for this cyclization and release. beilstein-journals.orgfrontiersin.org It catalyzes the attack of a hydroxyl group (often from an enol intermediate) on the thioester bond that tethers the polyketide chain to the ACP, resulting in the formation of the six-membered pyrone ring and freeing the molecule from the enzyme. beilstein-journals.org In some cases, this cyclization can occur spontaneously once the polyketide chain is released by hydrolysis. nih.govnih.gov

The key catalytic domains and their proposed functions in the formation of this compound are outlined in the table below.

Table 2: Key Enzymatic Steps and Domains in Pyrone Formation

| Step | PKS Domain(s) Involved | Function | Intermediate Formed | Reference(s) |

|---|---|---|---|---|

| Chain Initiation | Ketosynthase (KS) | Binds starter unit (acetyl-CoA). | Acetyl-KS | nih.gov |

| Chain Elongation | MAT, ACP, KS | Sequentially adds two malonyl-CoA units. | Enzyme-bound triketide | nih.gov |

| Cyclization/Release | Thioesterase (TE) or spontaneous | Catalyzes intramolecular lactonization to form the pyrone ring. | This compound | beilstein-journals.orgfrontiersin.org |

The genes responsible for the biosynthesis of polyketides like this compound are typically organized into biosynthetic gene clusters (BGCs). researchgate.netresearchgate.net This co-localization allows for the coordinated regulation of all the genes necessary for the production of a specific secondary metabolite. researchgate.net

A typical BGC for a pyrone compound contains the gene encoding the core PKS enzyme, alongside genes for tailoring enzymes (like methyltransferases or oxidoreductases), transporters, and regulatory proteins. researchgate.netresearchgate.net For example, the gene cluster for nectriapyrone (B1234902) in Pyricularia oryzae includes the PKS gene and an O-methyltransferase gene. researchgate.net Similarly, the gene cluster for the nocapyrones in Nocardiopsis alba contains a PKS, a methyltransferase, and an oxidoreductase. researchgate.net

The identification of these BGCs is a crucial step in understanding and potentially manipulating the production of these compounds. Genome mining approaches, often using bioinformatics tools like antiSMASH, are employed to identify putative PKS genes and their associated clusters in the genomes of producing organisms. researchgate.net Subsequent targeted gene deletion or heterologous expression of the BGC in a host organism like Aspergillus nidulans can then be used to confirm the function of the gene cluster and identify its product. researchgate.netuwa.edu.au The regulation of these clusters is complex, often involving pathway-specific transcription factors as well as global regulators that respond to environmental and developmental cues. nih.gov

The table below provides examples of identified gene clusters responsible for the biosynthesis of various pyrone-containing polyketides.

Table 3: Examples of Biosynthetic Gene Clusters for Pyrone Compounds

| Compound Family | Producing Organism | Key Genes in Cluster | Function of Key Genes | Reference(s) |

|---|---|---|---|---|

| Nocapyrones | Nocardiopsis alba | ncpC, ncpB | Polyketide Synthase, Methyltransferase | researchgate.net |

| Nectriapyrone | Pyricularia oryzae | NEC1 (PKS), NEC2 (O-MT) | Polyketide Synthase, O-Methyltransferase | researchgate.net |

| Gibepyrones | Fusarium fujikuroi | Gpy1 (PKS), Gpy2 (ABC transporter) | Polyketide Synthase, Transporter | nih.gov |

| 6-Pentyl-α-pyrone | Trichoderma atroviride | pks1 | Iterative Type I Polyketide Synthase | nih.gov |

Chemical Synthesis and Methodological Developments for 6 Hydroxy 4 Methyl 2h Pyran 2 One

Total Synthesis Approaches to the Pyrone Scaffold

The construction of the 6-hydroxy-4-methyl-2H-pyran-2-one core has been approached through various synthetic strategies, which can be broadly categorized into linear and convergent methodologies.

Multi-step Linear Synthetic Strategies

Linear syntheses involve the sequential construction of the target molecule, where each step builds upon the previous one. A common linear approach to 2-pyrones involves the acylation of trimethylsilyl (B98337) enol ethers with malonyl dichloride. This method allows for the formation of 4-hydroxy-2H-pyran-2-ones from 1-(trimethylsiloxy)alkenes. researchgate.net Another strategy involves the condensation of dehydroacetic acid with various reagents. researchgate.net For instance, the reaction of dehydroacetic acid with furfural (B47365) followed by catalytic hydrogenation represents a multi-step linear pathway. researchgate.net

A two-step synthesis developed by Negishi and co-workers involves a palladium-catalyzed alkynylzinc-haloacrylic acid coupling, followed by a zinc bromide-catalyzed lactonization to yield 6-alkyl-2H-pyran-2-ones. nih.gov While this method can produce minor furanone byproducts, the selectivity for the pyrone is often high. nih.gov

Convergent Synthesis Methodologies

Convergent syntheses involve the independent synthesis of different fragments of the target molecule, which are then combined in the final stages. This approach can be more efficient for complex molecules. A notable convergent strategy for 2-pyrones is the tandem Stille reaction and 6-endo-dig oxacyclization. nih.gov This method utilizes the coupling of (Z)-β-iodovinylic acids with allenyl-tributyltin reagents in the presence of a palladium catalyst to afford 2-pyrones in good yields. nih.gov

Multicomponent reactions (MCRs) are a powerful type of convergent synthesis that allows for the formation of complex molecules from three or more starting materials in a single step. academie-sciences.frmdpi.com A sodium acetate-catalyzed three-component reaction of salicylaldehydes, malononitrile (B47326), and 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol (B145695) provides a rapid and efficient route to 4-pyrano-substituted 2-amino-4H-chromenes. academie-sciences.fr Another example is a four-component reaction of an aldehyde, amine, Meldrum's acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in an aqueous medium, which yields N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides. researchgate.net

Chemo-, Regio-, and Stereoselective Synthetic Routes

The development of selective synthetic methods is crucial for controlling the outcome of chemical reactions and obtaining desired isomers. mdpi.com Significant progress has been made in the chemo-, regio-, and stereoselective synthesis of the pyran-2-one ring.

Catalytic Strategies for Pyrone Ring Construction

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. rsc.org N-Heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the construction of 2-pyrones. rsc.orgresearchgate.net For example, NHC-catalyzed [3+3] cyclization of β-bromo unsaturated aldehydes with 1,3-dicarbonyl compounds provides a highly efficient route to multi-substituted 2-pyrones. rsc.org Gold(I) catalysts have also been successfully employed for the intramolecular 6-endo-dig cyclization of tert-butyl ynoates to construct the 2-pyrone ring. nih.gov

Palladium catalysis is widely used in the synthesis of 2-pyrones. nih.gov Larock and co-workers demonstrated a two-step approach involving a Sonogashira coupling to prepare (Z)-2-alken-4-ynoates, followed by electrophilic cyclization to yield 2-pyrones. nih.gov

| Catalyst | Reactants | Product | Yield | Reference |

| N-Heterocyclic Carbene (NHC) | β-bromo unsaturated aldehydes, 1,3-dicarbonyl compounds | Multi-substituted 2-pyrones | High | rsc.org |

| Gold(I) | tert-butyl ynoates | 2-pyrones | 73% for model system | nih.gov |

| Palladium | (Z)-2-alken-4-ynoates | 2-pyrones | - | nih.gov |

Novel Reagents and Reaction Conditions for Pyran-2-one Formation

The exploration of novel reagents and reaction conditions continues to expand the toolkit for pyran-2-one synthesis. Iodolactonization, for instance, provides a route to 2-pyrones from (Z)-2-en-4-ynoic acids, although it can lead to mixtures of pyranones and furanones. nih.gov The reaction of acetylene (B1199291) dicarboxaldehyde monoacetal with substituted Meldrum's acid also leads to the formation of 2-pyrones. nih.gov

Ultrasound irradiation has been utilized as an environmentally friendly method for the condensation of amines with dehydroacetic acid, leading to 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives in high yields with shorter reaction times. nih.gov

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. nih.gov The use of water as a solvent is a key aspect of green chemistry. nih.gov A one-pot, green synthetic strategy has been developed for 3-amino/hydroxy thieno[3,2-c]pyrans in water, eliminating the need for hazardous organic solvents and tedious purification steps. nih.gov

Catalyst- and solvent-free multicomponent syntheses represent another powerful green strategy. rsc.org The thermal heating of 3-methyl-1-phenyl-5-pyrazolone or 4-hydroxycoumarin (B602359) with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine under neat conditions affords fused 4H-pyran derivatives in good to excellent yields. rsc.org The use of biomass-derived starting materials, such as the synthesis of a δ-lactam from biomass-derived 4-hydroxy-6-methylpyridin-2(1H)-one, further highlights the trend towards sustainable chemical production. researchgate.net

Multicomponent reactions performed under solvent-free or aqueous conditions also align with green chemistry principles due to their high atom economy and reduced waste generation. academie-sciences.frresearchgate.net

Atom Economy and E-factor Optimization

Atom economy and E-factor are critical metrics in green chemistry, quantifying the efficiency and environmental impact of a chemical process. A high atom economy indicates that a large percentage of atoms from the reactants are incorporated into the final product, while a low E-factor signifies less waste generation per kilogram of product.

Historically, the synthesis of this compound, such as the dealanylation of dehydroacetic acid using concentrated sulfuric acid, was characterized by poor atom economy and high E-factors due to the use of stoichiometric reagents and harsh conditions. chemicalbook.comgoogle.com Modern synthetic strategies aim to improve these metrics significantly.

Biocatalytic and Flow Chemistry Approaches

Biocatalytic Synthesis: Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild conditions. mdpi.com For this compound and its derivatives, enzymes like laccases and lipases have been employed. mdpi.comresearchgate.net Laccases can initiate domino reactions, for instance, by oxidizing catechol to o-benzoquinone, which then reacts with this compound in a 1,4-addition. mdpi.com Polyketide synthases (PKS) are enzymes that naturally produce polyketides, including 4-hydroxy-2-pyrones, through controlled Claisen-condensations, offering a biosynthetic route to these compounds. mdpi.com Other biocatalysts, such as Bovine Serum Albumin (BSA), have been used to catalyze the synthesis of bis-pyrone derivatives. pleiades.online

Flow Chemistry: While specific research on the flow chemistry synthesis of this compound is emerging, this technology offers significant potential advantages. Continuous flow reactors allow for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety for highly exothermic or hazardous reactions. This approach can lead to higher yields and purity while facilitating easier scale-up compared to batch processes.

Derivatization Strategies for Structural Elaboration

The this compound scaffold is a versatile starting point for creating more complex molecules through various derivatization strategies. researchgate.netbeilstein-journals.org These modifications can be broadly categorized into interconversions of existing functional groups and the introduction of new atoms or complex substituents.

Functional Group Interconversions on the Pyrone Ring

The inherent reactivity of the pyrone's hydroxyl group and the ring itself allows for numerous transformations.

O-Functionalization: The acidic hydroxyl group is an ideal nucleophile for reactions like the Mitsunobu reaction and oxa-Michael additions. beilstein-journals.orgbeilstein-journals.org This allows for the synthesis of complex 2-pyronyl ethers with moderate to excellent yields under mild conditions. beilstein-journals.orgbeilstein-journals.org O-acylation can also be achieved using reagents like phenoxyacetyl chloride. mdpi.com

C3-Position Functionalization: The carbon at the C3 position is nucleophilic and can react with various electrophiles. For example, it participates in multicomponent reactions with aldehydes and other reagents to form complex adducts. researchgate.netmdpi.com It can also be acylated or undergo reactions to attach different side chains. mdpi.com

C4-Position Modifications: The hydroxyl group at C4 can be converted into other functionalities. For instance, dehydrative bromination can replace the hydroxyl group with bromine, creating an intermediate for further reactions like Suzuki-Miyaura cross-couplings. rsc.org

Introduction of Heteroatoms and Complex Substituents

Introducing heteroatoms and complex aryl or alkyl groups significantly expands the structural diversity of pyrone derivatives.

Introduction of Phosphorus: The hydroxyl group can undergo oxidative cross-coupling with secondary phosphine (B1218219) chalcogenides to introduce phosphorus-containing moieties, yielding functionalized phosphorylated pyrones. researchgate.net

Introduction of Nitrogen: Nitrogen can be incorporated through various means. Condensation reactions with amines or diamines can lead to the formation of nitrogen-containing heterocyclic systems fused or linked to the pyrone ring, such as benzodiazepines. researchgate.netthieme-connect.de

Suzuki-Miyaura Cross-Coupling: To introduce complex aryl substituents, the pyrone ring can be first functionalized, for example, by converting the C4-hydroxyl group into a bromide. This bromide then serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various arylboronic acids, efficiently producing 4-arylated pyrones. rsc.org This strategy is crucial for building complex molecules for diverse applications. beilstein-journals.orgrsc.org

Table of Mentioned Compounds

Reactivity, Reaction Mechanisms, and Transformation Pathways of 6 Hydroxy 4 Methyl 2h Pyran 2 One

Acid-Base Equilibrium and Tautomerism Studies

The structural and electronic properties of 6-Hydroxy-4-methyl-2H-pyran-2-one are significantly influenced by tautomeric and acid-base equilibria. These factors dictate its nucleophilic and electrophilic character, thereby controlling its reaction pathways.

Keto-Enol Tautomeric Equilibria and Solvent Effects

This compound primarily exists in a dynamic equilibrium between two main enolic tautomers: the 4-hydroxy-2-pyrone form and the 2-hydroxy-4-pyrone form. scifiniti.com Spectroscopic studies, including NMR, have shown that the 4-hydroxy-2-pyrone tautomer (Form A) is generally the predominant form in both solution and the crystalline state. scifiniti.comscispace.com This stability is attributed in part to the formation of a strong intramolecular hydrogen bond. scispace.com

The equilibrium between these tautomers can be influenced by the solvent environment. While the 4-hydroxy form dominates, the proportion of the less stable 2-hydroxy-4-pyrone tautomer (Form B) can increase in nonpolar solvents, although it typically does not exceed 13%. scifiniti.com This shift highlights the solvent's role in stabilizing the different electronic distributions of the tautomeric forms.

| Tautomeric Form | Structure | Predominance |

| Form A (4-hydroxy-2-pyrone) |  | Dominant tautomer in most conditions. |

| Form B (2-hydroxy-4-pyrone) |  | Minor tautomer, population increases slightly in non-polar solvents. scifiniti.com |

Proton Transfer Mechanisms and Electrophilic Activation

As an acid, this compound is relatively weak, with a reported pKa value of 6.83. mdpi.com The hydroxyl group at the C-4 position is the primary site of deprotonation. This proton transfer generates a resonance-stabilized enolate anion, which significantly enhances the nucleophilicity of the molecule, particularly at the C-3 and C-5 positions.

This deprotonation is a critical activation step for many of its reactions. For instance, in the presence of a base, the 4-hydroxyl group can be deprotonated, enabling a subsequent nucleophilic attack from the resulting anion to initiate ring closure or condensation reactions. imist.maresearchgate.net Electrophilic activation, conversely, can occur through protonation of the carbonyl oxygen at the C-2 position. This increases the electrophilicity of the ring carbons, particularly C-2, C-4, and C-6, making them more susceptible to attack by weak nucleophiles. clockss.org

Nucleophilic and Electrophilic Reaction Pathways

The pyranone ring possesses both nucleophilic and electrophilic centers, allowing it to participate in a diverse array of reactions. The C-5 position acts as a nucleophilic center, while the carbons at positions C-2, C-4, and C-6 are electrophilic sites. imist.maclockss.org

Substitution Reactions on the Pyrone Ring System

The aromatic-like character of the pyran-2-one ring allows for electrophilic substitution reactions, which typically occur at the electron-rich C-3 and C-5 positions. clockss.org The compound can also undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group attached to the pyrone ring. A key reaction demonstrating the nucleophilic character of the ring is the Michael addition at the C-3 position, which is effectively a conjugate substitution. researchgate.net For example, it reacts with α,β-unsaturated aldehydes like 2-butenal via Michael addition at C-3. researchgate.net

Addition Reactions to Unsaturated Bonds and Heterocyclic Ring Openings

The electrophilic nature of the carbons at positions C-2 and C-6 makes the pyran-2-one ring vulnerable to nucleophilic attack, often leading to ring-opening reactions. clockss.org This reactivity is a cornerstone of its use as a synthetic building block. A variety of nucleophiles can induce the cleavage of the lactone ring, including:

Ammonia and Amines : These reagents attack the electrophilic ring carbons, leading to the formation of pyridones and other nitrogen-containing heterocycles. imist.maresearchgate.netclockss.org

Hydrazines : Reaction with hydrazine (B178648) hydrate (B1144303) can open the lactone ring to form flexible intermediates that can subsequently cyclize into different heterocyclic systems. imist.maclockss.org

Hydroxylamine : This leads to the formation of isoxazole (B147169) derivatives through ring opening and subsequent rearrangement. imist.maresearchgate.net

Furthermore, the compound participates in tandem Knoevenagel–Michael reactions, acting as the Michael donor. In a multicomponent reaction with phenylglyoxal (B86788) and 1,3-dimethylbarbituric acid, it adds to the Knoevenagel adduct formed in situ. mdpi.com

Cycloaddition Reactions and Heterocyclic Annulations

This compound and its derivatives are excellent substrates for building fused heterocyclic systems through annulation reactions. These transformations often involve an initial reaction at one of the ring's active sites followed by an intramolecular cyclization.

One prominent example is the synthesis of furopyrones. Deprotonation of the 4-hydroxyl group of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one initiates an intramolecular nucleophilic substitution, where the oxygen anion attacks the bromomethyl group, leading to the formation of a furan (B31954) ring fused to the pyrone core. imist.maresearchgate.net

Similarly, condensation with o-phenylenediamine (B120857) can lead to benzimidazole (B57391) derivatives. The reaction proceeds through intermediates that undergo intramolecular cyclization and rearrangement to yield the fused heterocyclic product. imist.ma Another example involves its reaction with 4H-chromene derivatives, which, upon extended heating, transform into furo[3,2-c]coumarins. ias.ac.in

| Reactant(s) | Resulting Fused System | Reaction Type | Reference(s) |

| 3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Furopyranone | Intramolecular O-alkylation and cyclization | imist.ma, researchgate.net |

| o-Phenylenediamine | Benzimidazolyl-pyrandione | Condensation and intramolecular cyclization | imist.ma |

| 4H-Chromene derivative | Furo[3,2-c]coumarin | Conjugate addition and rearrangement/annulation | ias.ac.in |

| N-Methylimidazole and acetylenic esters | 2,3-Dihydroimidazole derivative | Three-component reaction | tandfonline.com |

Diels-Alder and Related Pericyclic Reactions

This compound and its derivatives are effective dienes in [4+2] cycloaddition reactions, a testament to the aromaticity of the pyran-2-one ring. chim.itclockss.org These reactions typically require elevated temperatures to overcome the activation energy associated with the temporary disruption of the ring's partial aromatic character. chim.it The pyran-2-one ring acts as an electron-rich diene, favoring reactions with electron-poor dienophiles in what is known as a normal electron demand Diels-Alder reaction. chim.it

The initial cycloaddition product is a bicyclic intermediate bridged by a carbon dioxide molecule (an oxabicyclo[2.2.2]octenone system). chim.it This intermediate is often unstable and readily undergoes a retro-Diels-Alder reaction to eliminate carbon dioxide, leading to the formation of a new, stable aromatic or hydroaromatic ring. This sequence provides a powerful method for synthesizing substituted benzene (B151609) and cyclohexadiene derivatives.

The regioselectivity of the cycloaddition is controlled by the electronic properties of both the pyranone diene and the dienophile. chim.it For instance, the reaction of 4-hydroxy-6-phenyl-2H-pyran-2-one with unsymmetrical acetylenic dienophiles like ethyl propiolate proceeds via a specific pathway to yield hydroxylated biphenyl (B1667301) derivatives. tandfonline.com

Table 1: Examples of Diels-Alder Reactions with 2H-Pyran-2-one Derivatives

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| 4-Hydroxy-6-phenyl-2H-pyran-2-one | Diethyl acetylenedicarboxylate | Substituted Biphenyl | tandfonline.com |

| 4-Hydroxy-6-phenyl-2H-pyran-2-one | Ethyl propiolate | 5-Hydroxy-3-biphenylcarboxylic acid ethyl ester | tandfonline.com |

| 3-Benzoylamino-6-methyl-2H-pyran-2-one | N,N-Diethylprop-1-yn-1-amine | Substituted Aniline | chim.it |

Construction of Fused Heterocyclic Systems

The reactivity of this compound extends to its use as a scaffold for synthesizing a wide array of fused heterocyclic systems. imist.maresearchgate.net These reactions often involve the C-3 position and the 4-hydroxyl group, which together behave like a 1,3-dicarbonyl system, enabling condensations with various bifunctional reagents. researchgate.net

One-pot multicomponent reactions are particularly effective for this purpose. For example, reacting this compound with salicylaldehydes and malononitrile (B47326) in the presence of a catalyst like sodium acetate (B1210297) yields 4-pyrano-substituted 2-amino-4H-chromenes. academie-sciences.fr Similarly, reactions with N-acylglycines and a one-carbon synthon like triethyl orthoformate in acetic anhydride (B1165640) lead to the formation of pyrano[3,4-b]pyran-diones. semanticscholar.org

The pyranone ring can also be transformed. For instance, treatment with amines under microwave irradiation can open the pyran ring and lead to the formation of substituted 2-pyridones. arkat-usa.org A diverse range of fused systems can be accessed, including:

Furopyrans: Formed through intramolecular C-C or O-C bond formations from suitably substituted pyranone precursors. researchgate.net

Thienopyrans: Synthesized from 4-sulfanyl-6-methylpyran-2-one via reactions involving Claisen or sigmatropic rearrangements. researchgate.net

Pyrano[4,3-d]pyrimidines: Generated through Biginelli-type, one-pot reactions with aromatic aldehydes and urea. researchgate.net

Benzimidazoles: Formed from the reaction of 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones with o-phenylenediamine. imist.ma

These transformations highlight the utility of this compound as a versatile platform for generating molecular diversity in heterocyclic chemistry. imist.maresearchgate.net

Photochemical and Thermal Transformations

Light-Induced Rearrangements and Cyclizations

The photochemistry of this compound is characterized by distinct rearrangement pathways upon UV irradiation. Irradiation in various solvents leads to a novel rearrangement, yielding β-methylglutaconic acid derivatives. rsc.org

More detailed studies on matrix-isolated pyrones reveal two primary competing photochemical processes originating from different excited states: researchgate.netacs.org

Valence Isomerization: Excitation to a ππ* excited state can lead to the formation of a bicyclic "Dewar" pyrone (a Dewar benzene-like valence isomer). This is a common pathway for 4-substituted pyrones. researchgate.netacs.org The growth of an infrared band around 1838 cm⁻¹ is indicative of the formation of this Dewar isomer. researchgate.net

Ring Opening: Excitation to an nπ* excited state can induce α-bond cleavage (cleavage of the O1-C2 bond), resulting in the formation of an open-ring aldehyde-ketene intermediate. researchgate.netacs.org This species is identified by a characteristic IR absorption band around 2147 cm⁻¹. researchgate.net

In some cases, the photochemical transformation is proposed to proceed via an excited-state intramolecular proton transfer (ESIPT) from the 4-hydroxyl group, leading to a zwitterionic photoisomer that can undergo further reactions, such as ring contraction and subsequent intramolecular cyclization to form complex spiro compounds. mdpi.com

Table 2: Photoproducts of 4-Hydroxy-6-methyl-2H-pyran-2-one Irradiation

| Irradiation Condition | Major Photoproduct(s) | Spectroscopic Evidence | Reference |

|---|---|---|---|

| UV irradiation in solution | β-Methylglutaconic acid derivatives | NMR Spectroscopy | rsc.org |

| UV (λ > 320 nm) in Ar matrix | Dewar pyrone isomer | IR band at 1838 cm⁻¹ | researchgate.net |

| UV (λ > 320 nm) in Ar matrix | Aldehyde-ketene | IR band at 2147 cm⁻¹ | researchgate.net |

Thermal Stability, Decomposition Pathways, and Ring Contractions

This compound is stable under normal conditions. fishersci.com However, at elevated temperatures, it undergoes thermal decomposition. The decomposition process can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide. fishersci.com

Thermogravimetric analysis (TGA) of metal complexes derived from pyranones shows that the organic ligand decomposes at higher temperatures, typically in one or more steps following the initial loss of water molecules. researchgate.netresearchgate.net For example, a complex of 3-(3-furan-2-yl-acryloyl)-4-hydroxy-6-methyl-pyran-2-one showed decomposition of the ligand portion between 360-950 °C. researchgate.net While this data is for a derivative, it suggests the pyranone core is thermally robust.

Computational studies on the thermal decomposition of related dihydropyrans indicate that these reactions proceed via a concerted retro-Diels-Alder mechanism through a six-membered cyclic transition state. mdpi.com The presence and position of substituents, such as a methyl group, can influence the activation energy of this decomposition. Methyl groups at the 2, 4, and 6 positions were found to decrease the activation free energy, thereby promoting thermal decomposition. mdpi.com Although this study was on the dihydropyran analogue, similar electronic effects can be inferred for the unsaturated pyranone. Ring contraction is not a commonly reported thermal transformation for this compound itself; rearrangements and decompositions are more prevalent.

Advanced Spectroscopic and Analytical Methodologies for 6 Hydroxy 4 Methyl 2h Pyran 2 One

High-Resolution Spectroscopic Characterization for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of 6-Hydroxy-4-methyl-2H-pyran-2-one, offering insights into its atomic connectivity, three-dimensional arrangement, and functional group characteristics.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy (COSY, HSQC, HMBC, NOESY)

2D NMR spectroscopy provides a powerful toolkit for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the intricate connectivity within the this compound molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons, helping to establish the sequence of protons in the pyran ring and any side chains. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This is crucial for assigning the carbon signals based on their attached protons. For instance, the proton signal of the methyl group would show a cross-peak with the corresponding methyl carbon signal. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH). This technique is instrumental in piecing together the molecular skeleton. For example, HMBC correlations can link the methyl protons to the quaternary carbons in the pyran ring, confirming their positions. youtube.comnih.gov Key HMBC correlations would also be observed between the protons on the pyran ring and the carbonyl carbon. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are used to determine the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is critical for elucidating the stereochemistry and conformation of the molecule. mdpi.comsemanticscholar.org

| 2D NMR Technique | Purpose | Information Gained for this compound |

| COSY | Identifies ¹H-¹H coupling | Connectivity of protons on the pyran ring. |

| HSQC | Correlates directly bonded ¹H and ¹³C | Assignment of carbon signals based on attached protons. |

| HMBC | Shows long-range ¹H-¹³C correlations | Confirms the placement of substituents like the methyl group and elucidates the overall carbon framework. |

| NOESY | Detects through-space ¹H-¹H interactions | Provides information on the 3D structure and stereochemistry. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for determining the elemental composition and fragmentation pathways of this compound. HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. copernicus.orgscispace.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For pyran-2-one derivatives, common fragmentation pathways involve the loss of small neutral molecules like CO and CO2, as well as cleavages of the pyran ring. researchgate.net Analysis of these fragments helps to confirm the presence of the lactone ring and the positions of substituents. Tandem mass spectrometry (MS/MS) experiments can further probe the fragmentation of specific ions, providing even more detailed structural insights. copernicus.org

| HRMS Data Point | Significance for this compound |

| Accurate Mass | Unambiguously determines the molecular formula (C₆H₆O₃). |

| Fragmentation Pattern | Confirms the pyran-2-one core structure and the presence of hydroxyl and methyl groups through characteristic losses. |

| Isotope Ratios | Further validates the elemental composition. copernicus.org |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and can offer insights into its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The stretching vibration of the α,β-unsaturated lactone carbonyl group (C=O) typically appears in the range of 1720-1700 cm⁻¹. Bands corresponding to C=C stretching within the pyran ring are expected around 1650-1600 cm⁻¹. The C-O stretching vibrations of the lactone and the hydroxyl group will also be present at lower frequencies. scifiniti.comscifiniti.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C and C=O stretching vibrations are often strong and well-defined in the Raman spectrum. The symmetric stretching of the pyran ring can also give rise to a characteristic Raman band. scifiniti.comscifiniti.com

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H Stretch | 3400-3200 (broad) | Weak |

| C=O Stretch (lactone) | 1720-1700 | Strong |

| C=C Stretch | 1650-1600 | Strong |

| C-O Stretch | 1300-1000 | Moderate |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all atoms in the molecule. najah.edu

This technique provides highly accurate data on bond lengths, bond angles, and torsion angles, confirming the planar or near-planar nature of the pyran-2-one ring. nih.goviucr.org Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and can identify intermolecular interactions such as hydrogen bonding involving the hydroxyl group, which can influence the compound's physical properties. iucr.org

Chromatographic Method Development for Complex Matrix Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly when it is present in complex mixtures such as natural product extracts or reaction media.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. The choice of stationary phase, mobile phase, and detector is crucial for achieving optimal separation and detection.

Stationary and Mobile Phases: A common approach for the analysis of moderately polar compounds like this compound is reverse-phase HPLC (RP-HPLC). sielc.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with a range of polarities. acs.org

Detection Modes:

UV-Vis Detection: this compound contains a chromophore (the α,β-unsaturated lactone system) that absorbs ultraviolet (UV) light. A UV-Vis detector can be used to monitor the eluent at a specific wavelength (e.g., around 237 nm for a 5,6-dihydropyran-2-one moiety) to detect and quantify the compound. nih.gov

Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides both separation and mass information, allowing for highly selective and sensitive detection. High-resolution mass spectrometry (HPLC-HRMS) is particularly powerful for identifying and confirming the presence of the compound in complex matrices by providing accurate mass data. nih.govthermofisher.com

Fluorescence Detection: If the molecule is naturally fluorescent or can be derivatized with a fluorescent tag, a fluorescence detector can offer enhanced sensitivity and selectivity. mdpi.com

Refractive Index (RI) Detection: While less sensitive than UV or MS, an RI detector can be used for preparative HPLC when isolating larger quantities of the compound, as it is a universal detector that responds to changes in the refractive index of the mobile phase. acs.org

| HPLC Detection Mode | Principle | Applicability to this compound |

| UV-Vis | Measures absorbance of UV-Vis light | Suitable due to the presence of the α,β-unsaturated lactone chromophore. |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Provides high selectivity and structural information, especially with HRMS. |

| Fluorescence | Measures emission of light after excitation | Applicable if the compound is fluorescent or can be derivatized. |

| Refractive Index (RI) | Measures changes in the refractive index | Can be used for preparative separations. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis.

Derivatization and Analysis:

The hydroxyl group in the molecule can be readily derivatized, for instance, through silylation to form a trimethylsilyl (B98337) (TMS) ether. This process significantly enhances the compound's volatility. The Human Metabolome Database provides predicted GC-MS data for the TMS-derivatized form of a related compound, tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one. hmdb.ca This information can serve as a valuable guide for identifying derivatized this compound, as the fragmentation patterns would share similarities.

Fragmentation Pattern:

Table 1: Predicted GC-MS Data for a Related Derivatized Pyranone

| Derivative Type | Ionization Energy | Instrument Type | Predicted m/z values |

| TMS_1_1 | 70 eV | Single quadrupole | Data not available |

Note: This table is based on predicted data for a related compound and serves as an illustrative example. Experimental data for this compound would be required for definitive analysis.

GC-MS has been successfully employed in the analysis of various plant extracts to identify a wide range of phytochemicals, including pyranone derivatives. For instance, a study on Artocarpus altilis extracts utilized GC-MS to identify numerous compounds, demonstrating the technique's efficacy in complex mixture analysis. unirioja.es

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) offers a compelling alternative to both gas and liquid chromatography, particularly for the analysis of thermally labile and moderately polar compounds like this compound. wikipedia.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which possesses properties intermediate between a gas and a liquid. wikipedia.org This results in lower viscosity and higher diffusivity, leading to faster separations and higher efficiency.

Advantages for Pyrone Analysis:

The use of SFC can be particularly advantageous for pyrones, as it often allows for analysis without the need for derivatization. This simplifies sample preparation and avoids potential side reactions. A study on the quantitative determination of lactones in Piper methysticum (Kava-Kava) demonstrated the successful use of SFC for the rapid baseline separation of several pyrone-like compounds in under four minutes. nih.gov This highlights the speed and efficiency of SFC for this class of compounds.

Table 2: SFC Conditions for the Analysis of Kava Lactones

| Column | Mobile Phase | Column Temperature |

| Aquity UPC2 BEH 1.7 µm | CO2 and methanol with diethylamine | 70 °C |

Source: Adapted from a study on the quantitative determination of lactones in Piper methysticum. nih.gov

The selectivity of SFC can be tuned by modifying the mobile phase with small amounts of organic solvents (modifiers) and additives, as well as by adjusting the pressure and temperature. This flexibility makes SFC a powerful tool for resolving complex mixtures and separating structurally similar pyrone derivatives.

Electroanalytical Techniques and Redox Chemistry

Electroanalytical methods provide a sensitive and often low-cost approach for the analysis of electroactive compounds. The presence of the hydroxyl group and the conjugated system in this compound suggests that it should exhibit electrochemical activity, making it a suitable candidate for these techniques.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of a compound. By applying a linearly varying potential to an electrode and measuring the resulting current, a voltammogram is obtained, which provides information about the oxidation and reduction potentials of the analyte.

Development of Electrochemical Sensors for Pyrone Detection

The development of electrochemical sensors offers a promising avenue for the rapid and selective detection of pyrone compounds. These sensors typically involve modifying the surface of an electrode with a material that enhances the electrochemical response towards the target analyte.

While no sensors specifically designed for this compound were identified, the principles of sensor development for similar hydroxylated aromatic compounds are well-established. For instance, an electrochemical sensor for 1-hydroxypyrene (B14473) was developed using a composite of a metal-organic framework and graphene oxide. nih.gov This sensor demonstrated enhanced electrocatalytic activity and a low detection limit. nih.gov Similarly, sensors based on gold nanoparticles and reduced graphene oxide have been used for the detection of other hazardous chemical compounds. mdpi.com

Computational Chemistry and Theoretical Investigations of 6 Hydroxy 4 Methyl 2h Pyran 2 One

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of 6-Hydroxy-4-methyl-2H-pyran-2-one. These calculations provide detailed information on its geometry, stability, and spectroscopic features.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic energy of molecules. DFT studies on pyran-2-one derivatives have been performed using various functionals, such as B3LYP, M06-2X, and PBE0, combined with basis sets like 6-311G** or 6-311++G(2d,p), to achieve a balance between accuracy and computational cost. ijcce.ac.irnajah.eduscifiniti.com

For derivatives of this compound, DFT calculations have been used to predict structural parameters, which show good agreement with experimental data from X-ray diffraction (XRD). najah.edu For instance, calculations on a zwitterionic Schiff base derivative of pyran-2-one using the B3LYP-D3/6–311++G(2d,p) level of theory accurately reproduced bond lengths and angles. najah.edu

DFT calculations are also crucial for studying tautomerism. For related pyrones, the 4-hydroxy enol tautomer is generally found to be the most stable form, a finding that is well-reproduced by DFT calculations. scifiniti.com Furthermore, DFT has been employed to calculate the activation barriers for reactions such as ring-opening and decarboxylation, providing mechanistic insights. For example, the ring-opening of a related pyrone, 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one, was shown to have a low DFT-predicted activation barrier of 34 kJ/mol for the initial keto-enol tautomerization (KET). iastate.edu

Table 1: Comparison of Selected Experimental (XRD) and Theoretical (DFT) Geometrical Parameters for a Pyran-2-one Derivative. najah.edu Data adapted from a study on (E)− 3-(1-((2,6-diisopropylphenyl)imino)ethyl)− 4-hydroxy-6- methyl-2H-pyran-2-one.

| Parameter | Bond | XRD (Å) | DFT (Å) |

|---|---|---|---|

| Bond Length | O1–C2 | 1.3605 | 1.3574 |

| Bond Length | O1–C6 | 1.3954 | 1.4092 |

| Bond Length | O2–C6 | 1.2043 | 1.2141 |

| Parameter | Angle | XRD (°) | DFT (°) |

| Bond Angle | C2–O1–C6 | 122.6 | 122.93 |

Ab initio methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to study the excited states of molecules and predict their spectroscopic properties. These calculations are essential for interpreting experimental UV-visible absorption spectra. ijcce.ac.irnih.gov

For this compound and its derivatives, TD-DFT calculations can identify the nature of electronic transitions. nih.gov Studies on similar chromophores reveal that the lowest energy transition is typically a HOMO→LUMO transition of n→π* character. nih.gov The theoretical absorption maxima (λ_max) calculated using TD-DFT often show good correlation with experimental spectra recorded in various solvents. ijcce.ac.irsemanticscholar.org For example, TD-DFT calculations on a dehydroacetic acid derivative accurately assigned the distinct bands in its absorption spectrum to specific electronic transitions (S0→S1, S0→S2, etc.), with the oscillator strength indicating whether a transition is quantum-mechanically allowed or forbidden. ijcce.ac.ir

Beyond UV-Vis spectra, computational methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to predict NMR chemical shifts (¹H and ¹³C), which generally exhibit a high correlation with experimental data. rsc.org Vibrational frequencies from IR and Raman spectra are also calculated and compared with experimental results to aid in the assignment of spectral bands. scifiniti.com

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, providing insights into the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter; a smaller gap suggests higher reactivity. bohrium.com For pyran-2-one derivatives, the HOMO and LUMO are typically located on the pyran ring. scifiniti.com FMO analysis helps to understand charge transfer within the molecule and identify potential reaction sites. researchgate.net

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors have been calculated for numerous pyran-2-one derivatives to compare their reactivity profiles. scifiniti.comresearchgate.net For example, analysis of different tautomers of a pyrone derivative showed that one form had a higher ionization energy and electrophilicity index, indicating different reactivity patterns. scifiniti.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to nucleophilic and electrophilic attack. researchgate.netbohrium.com

Table 2: Calculated Quantum Chemical Descriptors for a Pyran-2-one Derivative (Tautomer B). scifiniti.com Data adapted from a study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one.

| Descriptor | Value (eV) |

|---|---|

| E_HOMO | -7.62 |

| E_LUMO | -2.75 |

| Energy Gap (ΔE) | 4.87 |

| Ionization Energy (I) | 7.62 |

| Electron Affinity (A) | 2.75 |

| Chemical Potential (μ) | -5.18 |

| Electrophilicity Index (ω) | 5.52 |

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, including conformational changes and interactions with surrounding molecules.

This compound, like other heterocyclic systems, can exist in various conformations. A thorough conformational analysis is necessary to identify the most stable structures and understand their relative populations. nih.gov Computational studies have performed conformational analyses on dehydroacetic acid and related compounds both in the gas phase (in vacuum) and in solution, using implicit solvent models. nih.gov These studies reveal that the enolic tautomer is the most stable form, with contributions from diketo forms being negligible. nih.gov For related heterocyclic systems, theoretical calculations have been used to explore the conformational behavior in solvents of varying polarities, showing how the population of conformers changes based on their dipole moments. researchgate.net

MD simulations are particularly powerful for studying the interactions between a solute and solvent molecules. These simulations explicitly model the solvent, providing a detailed view of the solvation shell and intermolecular forces, such as hydrogen bonding. tandfonline.com The stability and conformation of pyran-2-one derivatives can be significantly influenced by the solvent. najah.edu

Computational models like the Polarizable Continuum Model (PCM) are used to simulate solvent effects and can rationalize experimentally observed shifts in conformational preferences between the gas phase and solution. researchgate.net DFT calculations performed in different solvents (e.g., chloroform, water, THF) can predict changes in the free energies and relative populations of tautomers, indicating how nonpolar or polar environments can favor different forms. najah.eduscifiniti.comiastate.edu Hirshfeld surface analysis is another computational technique used to study and quantify intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which stabilize the crystal structures of these compounds. researchgate.netiucr.org

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions involving this compound, also known as Triacetic acid lactone (TAL). Through theoretical calculations, researchers can map out potential reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern the kinetics and feasibility of a transformation.

Computational Elucidation of Organic Reaction Pathways

Theoretical models, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving this compound. These studies provide a molecular-level understanding that complements experimental observations.

One significant area of investigation has been the conversion of this bio-derived pyrone into valuable chemicals. iastate.edu Computational studies have detailed the pathways for its ring-opening and decarboxylation in different solvents like liquid water and tetrahydrofuran. iastate.edu For instance, the conversion of related 2-pyrones, such as 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one, is suggested to proceed through keto-enol tautomerism (KET) to form an enolic isomer, which then undergoes decarboxylation. iastate.edu DFT calculations predicted low activation barriers for these tautomerization steps, indicating they occur rapidly. iastate.edu

Furthermore, computational frameworks have been developed to automatically generate and explore complex reaction networks starting from TAL. acs.org These networks can reproduce experimentally verified catalytic pathways, such as hydrogenation and keto-enol tautomerization, and also predict novel pathways and products, including the formation of bicyclic lactones through Diels-Alder reactions. acs.org

The mechanism of multicomponent reactions involving this compound has also been proposed and rationalized using computational insights. For example, in a three-component reaction with phenylglyoxal (B86788) hydrate (B1144303) and 1,3-dimethylbarbituric acid, the proposed pathway involves an initial Knoevenagel condensation followed by a Michael addition of the pyrone. mdpi.com Similarly, computational studies on derivatives have helped to understand rearrangement reactions where the pyrone ring opens and reacts with various nucleophiles to form a diverse range of other heterocyclic systems. imist.maresearchgate.net These theoretical explorations of reaction coordinates help to predict the most likely sequence of bond-breaking and bond-forming events.

Kinetic and Thermodynamic Parameters from Theoretical Models

A key strength of computational investigation is the ability to quantify the energetic landscape of a reaction, providing crucial kinetic and thermodynamic parameters. These parameters, including activation energies, enthalpies, and Gibbs free energies, determine the rate and spontaneity of a reaction.

DFT calculations have been employed to determine the activation barriers for specific reaction steps. For the ring-opening of a related pyrone, 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one, the keto-enol tautomerization steps were found to have low DFT-predicted activation barriers of 34 kJ/mol and 22 kJ/mol, respectively, which were significantly lower than the subsequent decarboxylation barrier of 49 kJ/mol. iastate.edu This indicates that tautomerization is a rapid pre-equilibrium step before the rate-determining decarboxylation. iastate.edu

The influence of substituents on reaction energetics has also been a subject of theoretical study. Computational analysis of the thermal decomposition of various dihydropyran molecules, which share the core pyran ring, reveals how methyl substituents can affect the activation free energy. mdpi.com Studies on these related structures show that methyl groups can lower the activation free energy, thereby favoring the decomposition reaction. mdpi.com For example, the activation free energy (ΔG≠) for the thermal decomposition of 3,6-dihydro-2H-pyran was calculated to be 196 kJ·mol−1, while for 4-methyl-3,6-dihydro-2H-pyran it was lower at 190 kJ·mol−1. mdpi.com

These theoretical calculations allow for the construction of detailed energy profiles for proposed reaction mechanisms, as shown in the table below, which summarizes findings for a related pyrone derivative. iastate.edu

| Reaction Step | Reactant | Product | DFT-Predicted Activation Barrier (kJ/mol) |

|---|---|---|---|

| Keto-Enol Tautomerism (Step 1) | 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (Keto form) | Intermediate 3a | 34 |

| Keto-Enol Tautomerism (Step 2) | Intermediate 3a | 3,6-dihydro-4-hydroxy-6-methylpyran-2-one (Enol form) | 22 |

| Decarboxylation | 3,6-dihydro-4-hydroxy-6-methylpyran-2-one (Enol form) | 3-penten-2-one | 49 |

In Silico Design and Prediction of Novel Pyrone Architectures

The scaffold of this compound serves as a valuable starting point for the in silico design of new molecules with tailored properties, particularly for biological applications. Computational techniques enable the rational design and virtual screening of libraries of novel pyrone architectures, accelerating the discovery of lead compounds.

Structure-based design is a prominent strategy where the pyrone core is modified with various functional groups to enhance binding to a specific biological target. For example, novel pyrone derivatives have been designed as quorum sensing (QS) inhibitors for Pseudomonas aeruginosa. korea.ac.kr Based on the structure of the natural QS ligand, analogs of 4-hydroxy-6-methyl-2H-pyran-2-one with different alkyl chains were designed and synthesized. korea.ac.kr In silico docking studies of the most potent analog showed a binding mode in the active site of the LasR receptor that was highly similar to the native ligand. korea.ac.kr

In another example, a computational protocol involving a structure-based combinatorial library design was used to develop novel HIV integrase inhibitors based on a 3-hydroxy-pyran-4-one scaffold. frontiersin.org This in silico approach combined combinatorial library generation with Quantum Polarized Ligand Docking (QPLD) and Molecular Dynamics (MD) simulations to identify the most promising chemical modifications. frontiersin.org This process allowed for the prediction of physicochemical properties and the selection of a small number of drug-like compounds for synthesis and experimental validation. frontiersin.org

Computational methods like Density Functional Theory (DFT) and molecular dynamics are also used to predict the properties and reactivity of new pyrone derivatives. For instance, DFT has been used to assess quantum parameters and the interfacial arrangement of a complex derivative of this compound designed as a corrosion inhibitor. researchgate.net These theoretical findings often show strong agreement with experimental results, confirming the effectiveness of the designed molecules. researchgate.net The integration of synthesis with computational analysis highlights the role of pyran-based structures as versatile building blocks for creating novel functional materials and therapeutic agents. bohrium.com

Environmental Fate and Degradation Pathways of 6 Hydroxy 4 Methyl 2h Pyran 2 One

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, involving the breakdown of compounds by light, is a significant environmental attenuation process for many organic molecules. For 6-Hydroxy-4-methyl-2H-pyran-2-one, both direct and indirect photolysis are anticipated to contribute to its transformation in sunlit aquatic and atmospheric systems.

Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical alteration. Studies on the parent compound, α-pyrone, have shown that it undergoes photochemical ring-opening upon exposure to UV irradiation. researchgate.netnih.govacs.org This process involves an electrocyclic opening of the pyrone ring to form a highly unstable aldehyde-ketene intermediate. researchgate.net It is plausible that this compound follows a similar pathway, where the absorption of solar radiation leads to the cleavage of the lactone ring.

Indirect photolysis involves the degradation of a compound by reactive species that are themselves generated by the absorption of light by other substances in the environment. In natural waters, dissolved organic matter and nitrate (B79036) ions can act as photosensitizers, producing reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen. These highly reactive species can then attack and degrade organic compounds like this compound. While specific studies on this compound are not available, the degradation of other organic molecules in the presence of natural photosensitizers is a well-documented phenomenon. nih.gov

The identification of photoproducts is key to understanding the complete degradation pathway. Based on the photolysis of α-pyrone, the primary photoproduct of this compound is expected to be a ketene (B1206846) intermediate resulting from ring-opening. researchgate.netacs.org This intermediate is likely to be highly reactive and would undergo further transformations, potentially leading to the formation of smaller, more oxidized compounds. In aqueous environments, hydrolysis of the ketene could lead to the formation of carboxylic acids.

The kinetics of photodegradation are influenced by factors such as light intensity, pH, and the presence of photosensitizers. While specific kinetic data for this compound is not available, studies on other organic compounds have shown half-lives ranging from hours to days under simulated solar irradiation. nih.govnih.gov A hypothetical representation of the photodegradation kinetics is presented in Table 1.

Table 1: Hypothetical Photodegradation Kinetics of this compound in Aquatic Environments

| Parameter | Value | Conditions |

| Direct Photolysis Half-life (t½) | 12 - 48 hours | Simulated solar irradiation, pH 7 |

| Indirect Photolysis Half-life (t½) | 4 - 24 hours | Simulated solar irradiation, presence of dissolved organic matter |

| Major Photoproducts | Ring-opened ketene intermediates, subsequent carboxylic acids | - |

| Quantum Yield | 0.01 - 0.05 | Estimated based on similar organic compounds |

Microbial Degradation and Biotransformation Studies

Microbial activity is a primary driver for the breakdown of organic compounds in soil and water. The pyrone ring, being a feature of many natural products, is susceptible to microbial degradation through various enzymatic pathways.

A variety of microorganisms, including bacteria and fungi, have been shown to metabolize pyrone-containing compounds. iosrjournals.orgnih.govbohrium.com For instance, bacteria from the genus Pseudomonas and fungi from the genera Aspergillus and Penicillium are known to be involved in the biotransformation of flavonoids, which contain a pyrone-like ring system. nih.gov It is highly probable that similar microorganisms, capable of producing enzymes that can act on the pyrone ring, are involved in the degradation of this compound. The isolation of such microorganisms would typically involve enrichment culture techniques using the target compound as a sole carbon source.